molecular formula C16H11N B12844957 1-(Phenylethynyl)-1h-indole

1-(Phenylethynyl)-1h-indole

Cat. No.: B12844957
M. Wt: 217.26 g/mol
InChI Key: CTDFKQOVPKECAO-UHFFFAOYSA-N
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Description

1-(Phenylethynyl)-1H-indole (CAS: 1432655-32-7) is an indole derivative featuring a phenylethynyl (-C≡C-Ph) group attached to the nitrogen (1-position) of the indole scaffold. This compound is structurally distinct from other positional isomers, such as 2- or 5-(phenylethynyl)-1H-indole, due to the substitution pattern on the indole ring. The ethynyl linkage confers rigidity and planarity, which can influence electronic properties and molecular interactions.

Properties

Molecular Formula

C16H11N

Molecular Weight

217.26 g/mol

IUPAC Name

1-(2-phenylethynyl)indole

InChI

InChI=1S/C16H11N/c1-2-6-14(7-3-1)10-12-17-13-11-15-8-4-5-9-16(15)17/h1-9,11,13H

InChI Key

CTDFKQOVPKECAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CN2C=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Phenylethynyl)-1h-indole typically involves the Sonogashira coupling reaction, which is a widely used method for forming carbon-carbon bonds between an aryl or vinyl halide and a terminal alkyne. The reaction is catalyzed by palladium and often uses copper as a co-catalyst. The general reaction conditions include:

    Reagents: Aryl halide (e.g., iodobenzene), terminal alkyne (e.g., phenylacetylene), palladium catalyst (e.g., Pd(PPh3)2Cl2), copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

    Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures.

Industrial production methods may involve scaling up the Sonogashira coupling reaction with optimized conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-(Phenylethynyl)-1h-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to form a saturated derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Phenylethynyl)-1h-indole has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(Phenylethynyl)-1h-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(phenylethynyl)-1H-indole and related indole derivatives:

Compound Name Substituent Position Functional Group Synthesis Method Key Applications/Properties References
This compound 1-position Ethynyl (-C≡C-Ph) Likely via Sonogashira coupling* Synthetic intermediate; planar structure
2-(Phenylethynyl)-1H-indole 2-position Ethynyl Triflate displacement with K₂CO₃/MeOH Intermediate for gold-catalyzed reactions
5-(Phenylethynyl)-1H-indole 5-position Ethynyl Not specified Structural isomer; uncharacterized
1-(Phenylsulfonyl)-1H-indole 1-position Sulfonyl (-SO₂-Ph) Sulfonylation of indole BChE inhibition, 5-HT6R antagonism
AM2233 1- and 3-positions Piperidinyl-methyl, iodophenyl N-alkylation and coupling Cannabinoid receptor agonist

Structural and Electronic Comparisons

  • Positional Isomerism: The phenylethynyl group's position (1-, 2-, or 5-) significantly alters electronic distribution.
  • Functional Group Impact: Ethynyl vs. Sulfonyl: The ethynyl group enhances rigidity and π-conjugation, making it suitable for materials science (e.g., organic electronics). In contrast, sulfonyl groups in 1-(phenylsulfonyl)-1H-indole derivatives improve solubility and enable hydrogen-bond acceptor interactions, critical for enzyme inhibition . Hybrid Structures: Compounds like AM2233 combine bulky substituents (piperidinyl-methyl) with iodophenyl groups, enabling cannabinoid receptor binding .

Physicochemical Properties

  • Molecular Weight and Solubility: this compound (MW ≈ 217.27 g/mol) is less polar than sulfonyl analogs (e.g., 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, MW = 285.31 g/mol), impacting solubility in polar solvents . Sulfonyl derivatives exhibit improved solubility in DMSO and methanol, facilitating in vitro assays .

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